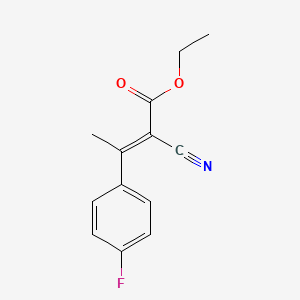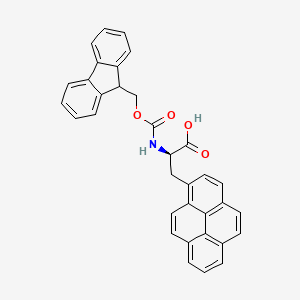![molecular formula C9H11BrO3 B2497223 Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2411287-38-0](/img/structure/B2497223.png)
Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the molecular formula C8H11BrO2 . It is a light yellow liquid at room temperature .
Synthesis Analysis
The synthesis of similar bicyclo[1.1.1]pentane compounds has been described in the literature . The development of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes to potentially mimic ortho/meta-substituted arenes is described . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate” can be represented by the InChI code: 1S/C8H11BrO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate” is a light yellow liquid at room temperature . It has a molecular weight of 219.08 .Aplicaciones Científicas De Investigación
Mimetics for Ortho/Meta-Substituted Arenes
BCP derivatives have been used as mimetics for ortho/meta-substituted arenes . The development of a versatile platform for the synthesis of 1,2-difunctionalized BCPs to potentially mimic ortho-substituted arenes is described . This application is particularly useful in medicinal chemistry.
Bioisosteres in Drug Design
BCP, as a bioisostere of benzene, t-butyl, and alkyne moieties, has received extensive attention from medicinal and organic chemists . It has been applied in drug design to provide reference for drug discovery researchers .
Materials Science Applications
BCP derivatives have been applied in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . These applications have been extensively investigated over the past three decades .
Improvement of Drug Properties
Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, Fsp3, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success . BCP derivatives can add three-dimensional character and saturation to compounds, often improving biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Patent Circumvention
Bioisosteric replacement has been identified as a strategy to circumvent Markush structure patent claims on drug candidates . The use of BCP derivatives can provide novel structures that avoid existing patent restrictions .
Metabolic Stability
BCP derivatives have been found to exhibit increased or equal solubility/potency/metabolic stability and decreased non-specific binding of lead compounds . This can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation .
Safety and Hazards
Direcciones Futuras
Bicyclo[1.1.1]pentanes, such as “Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate”, have emerged as an interesting scaffold in drug design . Future research may focus on the development of methodologies for the stereoselective carboboration of hydrocarbons and the direct functionalization of alkanes .
Propiedades
IUPAC Name |
methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-13-7(12)9-3-8(4-9,5-9)6(11)2-10/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKOBEXHIQGHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

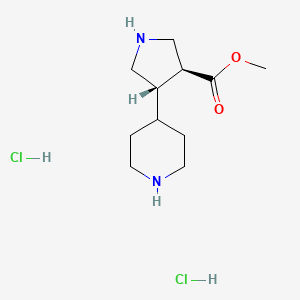
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B2497144.png)
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2497146.png)
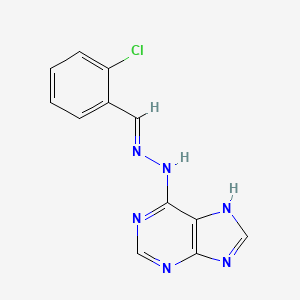
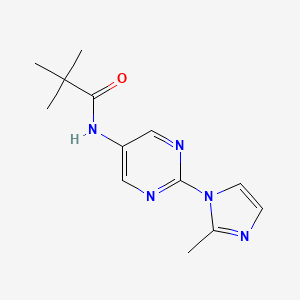
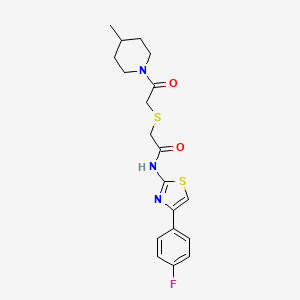
![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2497155.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)
